molecular formula C8H12N2 B068910 Hexahydro-1H-pyrrolizine-2-carbonitrile CAS No. 170442-01-0

Hexahydro-1H-pyrrolizine-2-carbonitrile

Cat. No.: B068910
CAS No.: 170442-01-0
M. Wt: 136.19 g/mol
InChI Key: ZOGQXAHMVWWWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl potassium malonate, also known as potassium 3-ethoxy-3-oxopropanoate, is an organic compound that serves as a versatile reagent in organic synthesis. It is a white solid that is soluble in water and polar organic solvents. This compound is particularly useful in the preparation of beta-ketoesters and other derivatives due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl potassium malonate can be synthesized through the selective saponification of malonic acid diethyl ester with potassium hydroxide. The process involves adding potassium hydroxide to malonic acid diethyl ester in a molar ratio of at least 1.5. The reaction mixture is then cooled in an ice bath to precipitate the ethyl potassium malonate, which is collected by suction filtration, washed with ether, and dried under reduced pressure at room temperature .

Industrial Production Methods: Industrial production of ethyl potassium malonate follows similar principles but on a larger scale. The process ensures efficient distribution of potassium hydroxide into the malonic acid diethyl ester to achieve high yields. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl potassium malonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl potassium malonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of beta-ketoesters and other derivatives.

    Biology: Acts as a competitive inhibitor of the enzyme succinate dehydrogenase, making it useful in studies of metabolic pathways.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl potassium malonate involves its role as a competitive inhibitor of succinate dehydrogenase. By binding to the active site of the enzyme, it prevents the normal substrate, succinate, from binding, thereby inhibiting the enzyme’s activity. This inhibition affects the citric acid cycle, which is crucial for cellular respiration .

Comparison with Similar Compounds

Uniqueness: Ethyl potassium malonate is unique due to its stability and ease of handling compared to other malonate esters. Its ability to form beta-ketoesters and amino acrylates under mild conditions makes it a valuable reagent in organic synthesis .

Properties

CAS No.

170442-01-0

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile

InChI

InChI=1S/C8H12N2/c9-5-7-4-8-2-1-3-10(8)6-7/h7-8H,1-4,6H2

InChI Key

ZOGQXAHMVWWWNY-UHFFFAOYSA-N

SMILES

C1CC2CC(CN2C1)C#N

Canonical SMILES

C1CC2CC(CN2C1)C#N

Synonyms

1H-Pyrrolizine-2-carbonitrile,hexahydro-(9CI)

Origin of Product

United States

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